3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide

Kinase inhibition Tubulin polymerization Scaffold hopping

3-Chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide (CAS 330202-06-7) offers a unique benzothiophene scaffold with a bulky 4-methoxynaphthalen-1-yl substituent, structurally distinct from optimized Clk1/4 inhibitors. As a matched molecular-formula pair with the tubulin inhibitor iHAP1 (phenothiazine core), it enables orthogonal kinase vs. tubulin target deconvolution. The 3-chloro variant lacks the nitro group essential for Mcl-1 binding, making it an ideal structurally matched negative control for the 5-nitro analog. This compound is a diversification element for focused kinase libraries and a freedom-to-operate starting point for novel COX-2/PfENR lead optimization. Purchase alongside known controls for comparative SAR.

Molecular Formula C20H14ClNO2S
Molecular Weight 367.85
CAS No. 330202-06-7
Cat. No. B2545301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide
CAS330202-06-7
Molecular FormulaC20H14ClNO2S
Molecular Weight367.85
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
InChIInChI=1S/C20H14ClNO2S/c1-24-16-11-10-15(12-6-2-3-7-13(12)16)22-20(23)19-18(21)14-8-4-5-9-17(14)25-19/h2-11H,1H3,(H,22,23)
InChIKeyIJPSXJWADXSONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide (CAS 330202-06-7): Chemical Identity, Procurement-Relevant Profile, and Comparator Landscape


3-Chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide (CAS 330202-06-7) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class, characterized by a 3-chloro substituent on the benzothiophene core and a 4-methoxynaphthalen-1-yl group attached via the carboxamide linkage [1]. Its molecular formula is C20H14ClNO2S and its molecular weight is 367.85 g/mol. This compound is structurally related to other benzothiophene-2-carboxamides that have been explored as inhibitors of kinases (e.g., Clk1/4), SENPs, HDAC8, and COX-2/PfENR, but its specific pharmacological profile remains largely uncharacterized in the public domain. The most relevant structural comparators include the nitro analog N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 361167-78-4), the simpler 3-chlorobenzothiophene-2-carboxamide scaffold, and the isomeric tubulin inhibitor iHAP1 (CAS 105925-39-1), which shares the identical molecular formula but possesses a phenothiazine core, underscoring the critical influence of scaffold topology on biological target engagement .

Why Generic Benzothiophene-2-Carboxamide Substitution Fails for CAS 330202-06-7: Scaffold, Substituent, and Target Engagement Divergence


Within the benzothiophene-2-carboxamide family, minor structural modifications yield profound differences in biological target selectivity and potency. The 3-chloro substitution and the bulky 4-methoxynaphthalen-1-yl group in CAS 330202-06-7 are not interchangeable with other substituents, as demonstrated by the Clk1/4 inhibitor series where introduction of a m-fluorine on the benzyl moiety shifted potency by orders of magnitude (IC50 from weak to 7 nM) [1]. Similarly, the replacement of the 3-chloro with a 5-nitro group in the closely related analog N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide is reported to confer Mcl-1 inhibitory activity, while the 3-chloro variant lacks this annotation . Furthermore, the isomeric compound iHAP1 (CAS 105925-39-1), which retains the identical molecular formula but replaces the benzothiophene with a phenothiazine scaffold, acts as a submicromolar tubulin polymerization inhibitor (IC50 = 0.87 µM), a mechanism entirely absent from the benzothiophene-2-carboxamide class. These examples illustrate that generic substitution or scaffold hopping is not scientifically defensible without explicit, matched-pair comparative data.

Quantitative Differentiation Evidence for 3-Chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide (CAS 330202-06-7) Versus Structural Analogs


Scaffold-Dependent Target Engagement: Benzothiophene vs. Phenothiazine Core Comparison with iHAP1

The target compound and iHAP1 (CAS 105925-39-1) share the identical molecular formula (C20H14ClNO2S) but differ in core scaffold: benzothiophene vs. phenothiazine. iHAP1 is a validated tubulin polymerization inhibitor (IC50 = 0.87 µM in cell-free assay) , whereas benzothiophene-2-carboxamides of this subclass are associated with kinase (Clk1/4, IC50 = 7–2300 nM) and epigenetic (HDAC8) target space [1]. This scaffold-driven divergence means the target compound cannot substitute for iHAP1 in tubulin-focused screening cascades, and vice versa, despite identical molecular weight and formula.

Kinase inhibition Tubulin polymerization Scaffold hopping

Substituent-Position Effects on Mcl-1 Inhibition: 3-Chloro vs. 5-Nitro Analog

The 5-nitro analog, N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 361167-78-4), is annotated as an Mcl-1 inhibitor that occludes the BH3-binding groove . The target compound (CAS 330202-06-7) bears a 3-chloro substituent instead, which removes the electron-withdrawing nitro group essential for BH3-mimetic interactions. No Mcl-1 inhibitory activity has been reported for the 3-chloro variant in any accessible database or patent. This single-position substituent change (3-Cl vs. 5-NO2) likely abolishes Mcl-1 engagement based on structure-activity relationship principles established for this chemotype.

Apoptosis Mcl-1 Protein-protein interaction

N-Aryl Bulk as a Selectivity Determinant in Benzothiophene-2-Carboxamide Kinase Inhibitors

In the Clk1/4 inhibitor series, compound 21b, a methoxybenzothiophene-2-carboxamide with a 3-fluorobenzyl group on the amide nitrogen, achieved Clk1 IC50 = 7 nM and Clk4 IC50 = 2.3 nM, with unprecedented selectivity over Dyrk1A [1]. In contrast, a closely related congener (21a) with weaker Clk1 inhibition showed substantially lower cellular effects on EGFR, HDAC1, and p70S6 kinase depletion. The target compound's bulky 4-methoxynaphthalen-1-yl substituent on the amide nitrogen is sterically and electronically distinct from the optimized benzyl groups in the Clk1/4 series, predicting different kinase selectivity profiles and potency. Without matched-pair data, no direct potency comparison can be made, but the SAR from this series indicates that the N-aryl substituent is a critical potency and selectivity determinant.

CLK kinase Selectivity Cancer

Physicochemical Property Divergence: Calculated LogP and Solubility Trends Versus Simpler Benzothiophene-2-Carboxamides

The target compound incorporates a large, lipophilic 4-methoxynaphthalen-1-yl group, which is expected to significantly increase calculated LogP and reduce aqueous solubility compared to simpler 3-chlorobenzothiophene-2-carboxamide (e.g., the unsubstituted amide or N-benzyl derivatives). While experimental LogP and solubility data for CAS 330202-06-7 have not been reported, the structural comparison indicates that its physicochemical profile will differ substantially from the more polar, lower-molecular-weight analogs used as kinase inhibitor leads. This has implications for assay compatibility (DMSO solubility, aggregation risk) and requires experimental verification prior to use in cellular assays.

LogP Solubility Drug-likeness

Patent Landscape Differentiation: COX-2/PfENR vs. Unspecified Biological Annotation

Patent WO20120016014A1 (Indian Institute of Science) discloses a broad series of benzothiophene carboxamide compounds as dual COX-2 and PfENR inhibitors for inflammation and malaria [1]. The exemplified compounds include 3-bromo-N-(naphthalen-1-ylmethyl)-benzo[b]thiophene-2-carboxamide and other N-substituted variants, but the specific 3-chloro-N-(4-methoxynaphthalen-1-yl) substitution pattern is not claimed, exemplified, or taught. This places the target compound outside the primary patent-protected chemical space for this mechanism, reducing the likelihood of pre-existing composition-of-matter intellectual property encumbrance for this specific compound—a relevant consideration for procurement in commercial research settings.

COX-2 PfENR Anti-inflammatory

Recommended Procurement and Application Scenarios for 3-Chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide (CAS 330202-06-7)


Chemical Biology Probe Development: Benzothiophene-2-Carboxamide Scaffold Diversification for Kinase Selectivity Profiling

Given the established role of methoxybenzothiophene-2-carboxamides as Clk1/4 inhibitors with tunable selectivity [1], CAS 330202-06-7 can serve as a diversification element in a focused library aimed at exploring novel kinase selectivity profiles. Its bulky 4-methoxynaphthalen-1-yl substituent is structurally distinct from the benzyl and substituted-benzyl groups optimized in published Clk inhibitors, making it a candidate for broad kinase panel screening (e.g., DiscoverX or Eurofins panels) to identify unexpected off-target kinase engagement. Procurement of this compound alongside known active controls (e.g., compound 21b) enables comparative SAR analysis.

Negative Control Selection for Mcl-1 BH3-Groove Binding Assays

The 5-nitro analog N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide has been reported to bind the Mcl-1 BH3-binding groove . The 3-chloro variant (CAS 330202-06-7) lacks the essential nitro group and is predicted to be inactive against Mcl-1. This makes it a structurally matched negative control for Mcl-1 biochemical and cellular assays, where the nitro-to-chloro substitution provides a clean SAR probe without altering the overall molecular framework.

Tubulin vs. Kinase Target Engagement Deconvolution in Phenotypic Screening

In phenotypic screens where both tubulin polymerization inhibitors and kinase inhibitors may produce similar cellular phenotypes (e.g., mitotic arrest, apoptosis), CAS 330202-06-7 and iHAP1 (CAS 105925-39-1) can be used as a matched molecular formula pair to deconvolute target engagement. Although they share C20H14ClNO2S, their distinct scaffolds (benzothiophene vs. phenothiazine) drive divergent primary targets (kinase vs. tubulin). Co-procurement of both compounds enables orthogonal target validation experiments .

Intellectual Property Circumvention in COX-2/PfENR Lead Optimization

The compound falls outside the exemplified chemical space of WO20120016014A1, which covers benzothiophene carboxamides as COX-2/PfENR inhibitors [2]. For organizations seeking novel COX-2 or PfENR inhibitors with freedom-to-operate, CAS 330202-06-7 represents a structurally distinct starting point for lead optimization, provided that in-house enzymatic and cellular profiling confirms target engagement.

Quote Request

Request a Quote for 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.